2-ethoxy-1H-1,3-benzodiazol-5-amine
Description
Significance of the Benzodiazole/Benzimidazole (B57391) Heterocyclic System in Chemical Sciences
The importance of the benzimidazole scaffold in chemical sciences is multifaceted and profound. In medicinal chemistry, it serves as a fundamental building block for a plethora of pharmacologically active agents. nih.govnih.govdntb.gov.ua The structural features of benzimidazole, including its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, allow its derivatives to bind effectively to a wide range of biological macromolecules. nih.gov This has led to the development of numerous drugs with diverse therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic properties. nih.govresearchgate.net
The ease of synthesis and the structural versatility of the benzimidazole core enable chemists to create large libraries of derivatives for drug discovery programs. nih.gov The electron-rich nature of the benzimidazole nucleus makes it an ideal framework for interacting with various biological targets. researchgate.net Beyond pharmaceuticals, benzimidazole-based compounds are also investigated in materials science for applications such as polymers and dyes.
Overview of the 2-ethoxy-1H-1,3-benzodiazol-5-amine Structural Motif within Heterocyclic Chemistry
Within the vast family of benzimidazole derivatives, the this compound structural motif presents a specific and interesting substitution pattern. This molecule incorporates an ethoxy group at the 2-position and an amine group at the 5-position of the benzimidazole core.
The presence of the ethoxy group at the 2-position is a key feature. The 2-position of the benzimidazole ring is a common site for substitution in the development of biologically active compounds. The ethoxy group, with its combination of alkyl and ether characteristics, can influence the molecule's lipophilicity and its ability to form hydrogen bonds, which in turn can affect its pharmacokinetic and pharmacodynamic properties.
The amine group at the 5-position (sometimes referred to as the 6-position depending on the tautomeric form) provides a reactive handle for further chemical modifications. This amino group can be readily derivatized to introduce a wide variety of functional groups, allowing for the synthesis of a diverse range of analogs for structure-activity relationship (SAR) studies.
Scope of Academic Research on the this compound Framework
Academic research on the specific framework of this compound is still emerging, with its CAS number being 1499115-59-1. chemsrc.com While the broader benzimidazole class is extensively studied, this particular derivative is more of a niche area of investigation. The available information suggests its primary role as a chemical intermediate in the synthesis of more complex molecules. For instance, it can be a building block for creating compounds with potential applications in medicinal chemistry, such as the synthesis of inhibitors or receptor antagonists.
The synthesis of related benzimidazole-5-amine derivatives has been reported in the literature, often involving the reduction of a corresponding nitro-benzimidazole precursor. researchgate.net These synthetic routes provide a basis for the preparation of this compound. The research focus for this compound and its close analogs appears to be centered on its utility in constructing larger, more elaborate molecules with tailored biological activities.
Table 1: Physicochemical Properties of Selected Benzimidazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |
| This compound | C9H11N3O | 177.20 | Not available |
| 1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride | C10H15Cl2N3O | 264.15 | 75421939 americanelements.com |
| Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate | C27H24N4O5 | 484.5 | 135742013 nih.gov |
| 2-(4-ethoxyphenyl)-1H-1,3-benzodiazol-5-amine | C15H15N3O | 253.30 | Not available |
| 2-[5-(2-ethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine | C17H19N3 | 265.36 | 165940724 nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-ethoxy-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C9H11N3O/c1-2-13-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H3,(H,11,12) |
InChI Key |
FHUMKGAEPMNZHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(N1)C=C(C=C2)N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of the 2 Ethoxy 1h 1,3 Benzodiazol 5 Amine System
Reactivity Profile of the 1H-1,3-Benzodiazole Core
The 1H-1,3-benzodiazole, or benzimidazole (B57391), ring system is an aromatic, bicyclic heterocycle formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring. chemicalbook.comnih.gov This structure possesses a unique electronic character that governs its reactivity.
Electronic and Structural Features:
The benzimidazole core is a 10π electron aromatic system. chemicalbook.com It features two distinct nitrogen atoms: a pyrrole-type nitrogen at position 1 (N1) and a pyridine-like nitrogen at position 3 (N3). chemicalbook.com The N1 nitrogen is π-excessive, while the N3 nitrogen is π-deficient, which makes the C2 position susceptible to nucleophilic attack. chemicalbook.com Conversely, the benzene portion of the ring system (positions 4, 5, 6, and 7) is π-excessive and thus prone to electrophilic substitution reactions. chemicalbook.com
Benzimidazole exhibits annular tautomerism, meaning the proton on the nitrogen can reside on either N1 or N3. chemicalbook.com This equilibrium is influenced by the solvent and the nature of substituents on the ring. The molecule is amphoteric, acting as a weak base (pKa of the conjugate acid is 5.58) and a weak acid (pKa of 12.8). chemicalbook.com
General Reactivity:
Electrophilic Substitution: The benzene ring of the benzimidazole core readily undergoes electrophilic substitution reactions. chemicalbook.com
Nucleophilic Substitution: The C2 position is the primary site for nucleophilic attack due to the electron-withdrawing effect of the two nitrogen atoms. chemicalbook.com
N-Alkylation and N-Arylation: The nitrogen atoms can be readily alkylated or arylated. chemicalbook.com
Oxidative Cyclization: The formation of the benzimidazole ring itself often proceeds through oxidative cyclization reactions of o-phenylenediamines. nih.gov
Chemical Transformations Involving the Ethoxy Substituent
The ethoxy group (-OCH2CH3) at the C2 position significantly influences the reactivity of the benzimidazole core. As an electron-donating group, it can modulate the electronic properties of the ring system.
Reaction Mechanisms at the Aminated C-5 Position
The amine group (-NH2) at the C-5 position is a primary aromatic amine, and its reactivity is characteristic of this functional group. It is an activating, ortho-, para-directing group for electrophilic aromatic substitution on the benzene ring.
Typical Reactions:
Acylation: The amine group can be readily acylated by reacting with acid chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.
Diazotization: The primary amine can be converted to a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt is a versatile intermediate that can be used to introduce a wide range of functional groups through Sandmeyer-type reactions.
Alkylation and Arylation: The amine nitrogen can be alkylated or arylated, although over-alkylation can be an issue.
The presence of the amine group at the C-5 position enhances the electron density of the benzene ring, making it more susceptible to electrophilic attack. The directing effect of the amine group will favor substitution at the C-4 and C-6 positions.
Exploration of Novel Derivatization Strategies for 2-ethoxy-1H-1,3-benzodiazol-5-amine
The unique combination of functional groups in this compound offers numerous possibilities for the synthesis of novel derivatives with potential applications in various fields. researchgate.net
Functionalization of the Amine Group
The primary amine at the C-5 position is a key handle for derivatization.
Formation of Amides and Sulfonamides: A wide variety of amides and sulfonamides can be synthesized by reacting the amine with a diverse range of acylating and sulfonylating agents. This approach allows for the introduction of various lipophilic or hydrophilic moieties, which can fine-tune the physicochemical properties of the molecule.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates will yield the corresponding ureas and thioureas. These functional groups are known to participate in hydrogen bonding and can be important for molecular recognition.
Reductive Amination: The amine can undergo reductive amination with aldehydes and ketones to produce secondary and tertiary amines.
Buchwald-Hartwig and Ullmann Couplings: These palladium- or copper-catalyzed cross-coupling reactions can be employed to form C-N bonds, allowing for the introduction of various aryl and heteroaryl substituents onto the amine nitrogen.
Substituent Effects on Ring Reactivity
The existing ethoxy and amine substituents significantly influence the reactivity of the benzimidazole ring system.
Ethoxy Group: The electron-donating ethoxy group at C2 increases the electron density of the imidazole part of the ring, potentially affecting its basicity and nucleophilicity.
Amine Group: The strongly activating amine group at C5 dominates the regioselectivity of electrophilic aromatic substitution on the benzene ring, directing incoming electrophiles primarily to the C4 and C6 positions. nih.gov Theoretical studies have shown that substituents at position 5 can be effective in enhancing the aromaticity of the benzimidazole ring. aip.org
The interplay between these two groups can lead to complex reactivity patterns. For instance, in electrophilic substitution reactions, the outcome will depend on the nature of the electrophile and the reaction conditions, which can be tuned to favor substitution on either the benzene or imidazole portion of the molecule.
Interactive Data Table: Reactivity Summary
| Position | Functional Group | Type of Reactions | Potential Products |
| C2 | Ethoxy | Ether Cleavage | 2-Hydroxybenzimidazole |
| C5 | Amine | Acylation, Sulfonylation, Diazotization, Alkylation, Arylation | Amides, Sulfonamides, Diazonium salts, Secondary/Tertiary Amines |
| N1/N3 | Imidazole Nitrogens | Alkylation, Arylation | N-substituted benzimidazoles |
| C4, C6, C7 | Benzene Ring | Electrophilic Aromatic Substitution | Halogenated, nitrated, sulfonated derivatives |
Computational Chemistry and Theoretical Investigations of 2 Ethoxy 1h 1,3 Benzodiazol 5 Amine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations, often employing Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting reactivity and stability.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in a molecule's chemical reactions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net
For benzimidazole (B57391) derivatives, DFT calculations have been used to determine these energies. For instance, a study on two benzimidazole derivatives revealed their HOMO-LUMO energy gaps. While the precise values for 2-ethoxy-1H-1,3-benzodiazol-5-amine are not published, calculations on analogous compounds can provide an estimation.
Table 1: Representative HOMO, LUMO, and Energy Gap values for illustrative Benzimidazole Derivatives (Note: These are not the values for this compound but are representative of the benzimidazole class of compounds.)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzimidazole Derivative A | -6.25 | -1.15 | 5.10 |
| Benzimidazole Derivative B | -5.98 | -0.89 | 5.09 |
Ionization Potential (IP) is the energy required to remove an electron from a molecule, and Electron Affinity (EA) is the energy released when an electron is added to a molecule. These parameters are directly related to the HOMO and LUMO energies, respectively, according to Koopmans' theorem (IP ≈ -EHOMO and EA ≈ -ELUMO). They are crucial for understanding the electron-donating and accepting capabilities of a molecule.
Global chemical reactivity descriptors, such as hardness (η), softness (S), and electrophilicity index (ω), are derived from the HOMO and LUMO energies.
Global Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.
Global Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential (μ) and hardness as ω = μ2 / 2η, where μ = (EHOMO + ELUMO) / 2.
Studies on benzimidazole derivatives have utilized these parameters to predict their reactivity.
Table 2: Representative Global Reactivity Descriptors for illustrative Benzimidazole Derivatives (Note: These are not the values for this compound but are representative of the benzimidazole class of compounds.)
| Compound | Ionization Potential (eV) | Electron Affinity (eV) | Global Hardness (η) | Global Softness (S) | Electrophilicity Index (ω) |
| Benzimidazole Derivative A | 6.25 | 1.15 | 2.55 | 0.39 | 3.14 |
| Benzimidazole Derivative B | 5.98 | 0.89 | 2.55 | 0.39 | 2.82 |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide valuable insights into its conformational flexibility, preferred shapes, and interactions with its environment, such as solvent molecules or biological macromolecules. These simulations can reveal stable conformations and the energy barriers between them, which is crucial for understanding its biological activity and physical properties. For instance, MD simulations have been employed to study the binding of benzimidazole derivatives to biological targets, confirming the stability of ligand-protein complexes.
Prediction of Chemical Reactivity and Stability via Computational Methods
Computational methods are powerful tools for predicting the chemical reactivity and stability of molecules. The electronic parameters calculated through quantum chemical methods, such as the HOMO-LUMO gap and global reactivity descriptors, are direct indicators of a molecule's stability and reactivity. A large energy gap generally implies higher stability. researchgate.net Furthermore, the molecular electrostatic potential (MEP) map can be calculated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.
Structure-Reactivity Relationships from Theoretical Models
Theoretical models, such as Quantitative Structure-Activity Relationship (QSAR) studies, are employed to establish a mathematical relationship between the chemical structure and the biological activity or chemical reactivity of a series of compounds. researchgate.netvjs.ac.vnacs.orgtandfonline.com For benzimidazole derivatives, QSAR models have been developed to predict various activities, including anticancer and antimicrobial effects. These models use calculated molecular descriptors (electronic, steric, and hydrophobic) to predict the activity of new, untested compounds. While a specific QSAR model for this compound has not been reported, the principles of QSAR could be applied to a series of related aminobenzimidazoles to understand how substitutions on the benzimidazole core influence their reactivity and potential biological functions.
Advanced Characterization Techniques for 2 Ethoxy 1h 1,3 Benzodiazol 5 Amine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms. weebly.com Both ¹H and ¹³C NMR are instrumental in piecing together the molecular puzzle of 2-ethoxy-1H-1,3-benzodiazol-5-amine and its analogs.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the context of this compound, specific proton signals are expected for the ethoxy group, the aromatic protons on the benzimidazole (B57391) ring system, and the amine group.
For instance, the ethoxy group would typically exhibit a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons due to spin-spin coupling with each other. The aromatic protons would appear as a set of multiplets in the downfield region of the spectrum, with their specific chemical shifts and coupling patterns dependent on their positions on the benzimidazole ring and the electronic effects of the substituents. The amine (–NH₂) protons and the benzimidazole N-H proton often appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration.
In a study of related benzimidazole derivatives, ¹H NMR spectra were recorded on a 400 MHz spectrometer. beilstein-journals.org For example, the ¹H NMR spectrum of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[d]imidazol-5-amine showed aromatic protons as a multiplet between δ 7.36-6.61 ppm, while the N,N-diethylethanamine protons appeared at different chemical shifts. researchgate.net
Interactive Data Table: Representative ¹H NMR Data for Benzimidazole Derivatives
| Compound/Fragment | Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| 2-ethyl-1-propyl-1H-benzimidazole | Aromatic | 7.60-7.20 | m |
| CH₂ (ethyl) | 3.00 | q | |
| CH₂ (propyl, N-CH₂) | 4.20 | t | |
| CH₂ (propyl) | 1.80 | sextet | |
| CH₃ (ethyl) | 1.40 | t | |
| CH₃ (propyl) | 0.90 | t | |
| 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole | Aromatic | 8.13-6.96 | m |
| CH₂ | 5.55 | s |
Note: Data is illustrative and based on related structures. 'm' denotes multiplet, 'q' quartet, 't' triplet, 's' singlet, 'sextet' sextet.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.
The ethoxy group will show two signals, one for the methyl carbon and another for the methylene carbon. The aromatic carbons of the benzimidazole ring will appear in the downfield region, typically between 110 and 150 ppm. The carbon atom attached to the ethoxy group (C-2) will have a characteristic chemical shift. The chemical shifts of the carbons in the benzene (B151609) ring will be influenced by the positions of the ethoxy and amine groups. For example, in related benzimidazole structures, the C-2 carbon appears around 150-160 ppm. ijfmr.com
Interactive Data Table: Representative ¹³C NMR Data for Benzimidazole Derivatives
| Compound/Fragment | Carbon Type | Chemical Shift (δ, ppm) |
| 2-ethyl-1-propyl-1H-benzimidazole | C-2 | 155.0 |
| Aromatic | 142.5, 134.5, 122.0, 118.5, 110.0 | |
| CH₂ (ethyl) | 22.0 | |
| CH₂ (propyl, N-CH₂) | 45.0 | |
| CH₂ (propyl) | 23.0 | |
| CH₃ (ethyl) | 12.0 | |
| CH₃ (propyl) | 11.0 | |
| 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole | Aromatic & C=N | 167.1-115.4 |
| CH₂ | 47.3 |
Note: Data is illustrative and based on related structures.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.
High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure. For instance, the loss of an ethyl group (C₂H₅) or an ethoxy group (OC₂H₅) from the molecular ion are expected fragmentation pathways for this compound. The fragmentation of related benzothiazepinones has been studied, showing characteristic losses of substituents from the molecular ion. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.govcopbela.org The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-O bonds.
Key expected IR absorptions include:
N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the amine (NH₂) and the benzimidazole (N-H) groups. Primary amines typically show two bands in this region. libretexts.org
C-H stretching: Absorptions for aromatic C-H bonds typically appear above 3000 cm⁻¹, while aliphatic C-H stretches of the ethoxy group are found just below 3000 cm⁻¹.
C=N stretching: The carbon-nitrogen double bond of the imidazole (B134444) ring usually absorbs in the 1615-1680 cm⁻¹ region.
C-O stretching: The ether linkage of the ethoxy group will give rise to a strong absorption band in the fingerprint region, typically around 1200-1250 cm⁻¹ (asymmetric stretching) and 1000-1050 cm⁻¹ (symmetric stretching). libretexts.org
Interactive Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
| Amine & Imidazole | N-H stretch | 3300-3500 | Medium, often broad |
| Aromatic | C-H stretch | >3000 | Variable |
| Alkyl (ethoxy) | C-H stretch | <3000 | Variable |
| Imidazole | C=N stretch | 1615-1680 | Medium |
| Ether (ethoxy) | C-O stretch | 1200-1250 & 1000-1050 | Strong |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. For this compound (C₉H₁₁N₃O), the theoretical elemental composition would be calculated and matched against the experimental results to validate the empirical and, by extension, the molecular formula. This technique is often used in conjunction with mass spectrometry for unambiguous formula determination. researchgate.net
Applications of 2 Ethoxy 1h 1,3 Benzodiazol 5 Amine in Chemical Synthesis and Materials Science
Role as Chemical Intermediate in Organic Synthesis
As a substituted benzimidazole (B57391), 2-ethoxy-1H-1,3-benzodiazol-5-amine possesses reactive sites—notably the amine group on the benzene (B151609) ring and the secondary amine in the imidazole (B134444) ring—that make it a candidate for use as a chemical intermediate. The ethoxy group at the 2-position influences the reactivity of the imidazole ring system.
Detailed research explicitly outlining the use of this compound as an intermediate in multi-step organic syntheses is limited in publicly accessible scientific literature. However, the fundamental structure of the molecule suggests its utility in building more complex chemical entities. The amine group can serve as a nucleophile or be converted into a diazonium salt, a versatile functional group for introducing a variety of substituents onto the aromatic ring. The benzimidazole core itself is a key structural motif in many biologically active compounds. For instance, related benzimidazole derivatives are synthesized from substituted o-phenylenediamines, a class to which this compound belongs after potential hydrolysis of the ethoxy group.
Potential in Agrochemical Synthesis
Utility in Dye Chemistry
Aromatic amines are foundational components in the synthesis of azo dyes and other colorants. The 5-amino group on the benzimidazole ring of this compound makes it a potential precursor for dye synthesis. Diazotization of the amine group followed by coupling with various aromatic compounds could, in principle, lead to a range of dyes with specific chromatic properties. The benzimidazole moiety itself can act as an auxochrome, potentially influencing the color and fastness properties of the resulting dye. Despite this theoretical potential, there is a lack of specific studies or industrial reports on its application in dye chemistry in the reviewed literature.
Exploration in Novel Material Development
Heterocyclic compounds, including benzimidazoles, are sometimes explored for their properties in materials science, for applications such as corrosion inhibitors, organic light-emitting diodes (OLEDs), or as components of specialty polymers. The development of novel materials often involves the incorporation of specific organic molecules to achieve desired thermal, electronic, or optical properties.
Currently, there are no specific research articles or patents that detail the exploration or integration of this compound into novel materials. The potential for this compound in material science remains a theoretical area for future research, contingent on its specific physical and chemical properties which are not extensively characterized in the public domain.
Future Research Directions in the Chemistry of 2 Ethoxy 1h 1,3 Benzodiazol 5 Amine
Development of Novel and Sustainable Synthetic Routes
The synthesis of benzimidazole (B57391) derivatives has traditionally involved methods that are often associated with harsh reaction conditions, the use of hazardous solvents, and the generation of significant waste. mdpi.com Future research will undoubtedly focus on the development of novel and sustainable synthetic routes to produce 2-ethoxy-1H-1,3-benzodiazol-5-amine and its analogs.
Green chemistry principles are increasingly being integrated into the synthesis of benzimidazoles. mdpi.comnih.gov This includes the use of renewable feedstocks, solvent-free reaction conditions, and environmentally benign catalysts. eprajournals.com For instance, the condensation of o-phenylenediamines with aldehydes or carboxylic acids can be facilitated by solid catalysts derived from natural sources or by using deep eutectic solvents (DES) which can act as both the reaction medium and reagent. nih.goveprajournals.com Microwave-assisted synthesis is another promising avenue, offering faster reaction times and often leading to higher yields with minimal byproducts. mdpi.comresearchgate.net
A significant advancement in sustainable synthesis is the use of earth-abundant metal catalysts, such as cobalt, to facilitate redox-economical coupling reactions. acs.orgacs.org These methods, like the coupling of o-nitroanilines with alcohols, avoid the need for external redox reagents and expensive, toxic heavy metals. acs.orgacs.org The development of such processes for the synthesis of this compound would represent a significant step towards a more sustainable pharmaceutical and chemical industry.
Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Benzimidazoles
| Feature | Traditional Synthesis | Sustainable Synthesis |
| Solvents | Often toxic and hazardous organic solvents. mdpi.com | Solvent-free conditions, deep eutectic solvents, or green solvents. nih.goveprajournals.com |
| Catalysts | Often rely on stoichiometric amounts of reagents or expensive/toxic metal catalysts. mdpi.com | Recyclable solid acids, biocatalysts, or earth-abundant metal catalysts. eprajournals.comacs.org |
| Energy Input | Often requires high temperatures and long reaction times. mdpi.com | Microwave irradiation or mechanochemical methods for faster reactions at lower energy. mdpi.comresearchgate.net |
| Feedstocks | Typically petroleum-based starting materials. | Utilization of biomass-derived renewable feedstocks. eprajournals.com |
| Waste Generation | Can produce significant amounts of non-recyclable waste. | Aims for higher atom economy and minimal waste production. acs.org |
Advanced Mechanistic Investigations of Complex Transformations
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of benzimidazoles is crucial for optimizing existing methods and designing new ones. Future research on this compound should include advanced mechanistic investigations.
Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction pathways, transition states, and the role of catalysts. acs.org These theoretical models can help in predicting the reactivity of different substrates and in designing more efficient catalytic systems.
Experimental techniques will also play a vital role. For example, the use of in-situ spectroscopic methods can allow for the real-time monitoring of reaction intermediates. acs.org Isotope labeling studies can help to elucidate the bond-forming and bond-breaking steps in a reaction sequence. The combination of computational and experimental approaches will provide a comprehensive picture of the mechanisms governing the transformations of this compound. A recent study on palladium-catalyzed decarbonylative C-H functionalization of azoles revealed the importance of ligand geometry in determining the reaction outcome, a finding that could be relevant for functionalizing the benzimidazole core. acs.org
High-Throughput Screening for Chemical Reactivity and Catalysis
High-throughput screening (HTS) is a powerful tool that enables the rapid evaluation of a large number of reaction conditions or potential catalysts. unchainedlabs.com This technology can significantly accelerate the discovery of new reactions and the optimization of existing ones for the synthesis and functionalization of this compound. unchainedlabs.comyoutube.com
By employing robotic systems and miniaturized reaction formats, HTS allows for the systematic exploration of a wide range of variables, including catalysts, ligands, solvents, and temperatures. unchainedlabs.com This approach can be used to identify optimal conditions for known transformations or to discover entirely new reactivity patterns for the benzimidazole scaffold. acs.org For example, HTS has been successfully used to identify novel antimycotic agents from a library of 2-aminoalkylbenzimidazole derivatives. acs.org Similarly, a cell-based HTS of a diversity library led to the identification of a benzimidazole compound as a selective FLT3 inhibitor for leukemia. nih.gov
The data generated from HTS can also be used to build quantitative structure-activity relationship (QSAR) models, which can further guide the design of new catalysts and reaction conditions. nih.gov
Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. researchgate.netyoutube.com These technologies can be applied to various aspects of the chemistry of this compound, from predicting its properties to designing novel synthetic routes.
ML models can be trained on large datasets of known chemical reactions to predict the outcome of new transformations, including reaction yields and potential side products. researchgate.net This predictive power can save significant time and resources in the laboratory by helping chemists to prioritize the most promising synthetic strategies. For instance, a machine learning-based QSAR model has been developed to predict the inhibition efficiency of benzimidazole derivatives as corrosion inhibitors. nih.gov
Exploration of New Chemical Applications Beyond Traditional Fields
Benzimidazole derivatives are well-known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. arabjchem.orgijpsjournal.comnih.gov However, the unique electronic and structural features of the benzimidazole scaffold suggest that its applications could extend far beyond the traditional realm of medicine.
Future research should explore the potential of this compound and its derivatives in materials science. For example, benzimidazole-containing polymers have shown promise as proton exchange membranes in fuel cells. The specific substituents on this compound could be tuned to optimize its properties for such applications. Furthermore, the fluorescent properties of some benzimidazole derivatives make them potential candidates for use in organic light-emitting diodes (OLEDs) and chemical sensors. rsc.org Some benzimidazole derivatives have already demonstrated n-type semiconducting behavior in organic field-effect transistors (OFETs). elsevierpure.com
The exploration of these new frontiers will require interdisciplinary collaborations between organic chemists, materials scientists, and physicists. The synthesis of novel derivatives of this compound with tailored electronic and photophysical properties will be key to unlocking their potential in these emerging technological fields.
Q & A
Basic: What are the optimal synthetic routes for 2-ethoxy-1H-1,3-benzodiazol-5-amine?
Answer:
The synthesis typically involves cyclocondensation of substituted benzene precursors with appropriate nucleophiles. A common approach includes:
- Step 1: Reacting 4-ethoxy-1,2-diaminobenzene derivatives with thiourea or cyanamide under acidic conditions to form the benzodiazole core.
- Step 2: Functionalization of the amine group via nucleophilic substitution (e.g., ethoxy introduction via alkylation with ethyl bromide in the presence of NaH or K₂CO₃) .
- Reaction Conditions: Use polar aprotic solvents like DMF or DMSO at 80–100°C for 12–24 hours .
Key Considerations:
- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Basic: How is the crystal structure of this compound determined?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystallization: Grow crystals via slow evaporation in ethanol or dichloromethane.
- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Refinement: Employ SHELXL or SHELXTL software for solving and refining the structure. The ethoxy group’s orientation and hydrogen-bonding patterns (N–H⋯N/O interactions) are critical for stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
